molecular formula C20H15N3OS B5597029 4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one

4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No. B5597029
M. Wt: 345.4 g/mol
InChI Key: IJRMYBWSAIGXMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5(8H)-one derivatives involves various chemical reactions to introduce specific functional groups and structural modifications. One approach includes the interaction of ethyl-2-amino-4,6-diphenylincotinate with phenyl isothiocyanate in pyridine, leading to the formation of condensed heterocyclic systems (Hassan, Youssef, El-zohry, & El-wafa, 1988). Another method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, characterizing a green approach for the synthesis of pharmacologically important pyrido[2,3-d]pyrimidin-5(8H)-ones (Shi et al., 2018).

Molecular Structure Analysis

The structure of pyrido[2,3-d]pyrimidin-5(8H)-one derivatives can be confirmed through various analytical techniques, including X-ray crystallography. For instance, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed by X-ray analysis, indicating the precise molecular configuration and atomic arrangement (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

The chemical reactivity of 4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one allows for further functionalization and the formation of novel derivatives. Various reactions, such as the base-catalyzed cyclization and treatment with chloroacetic acid, have been employed to modify its structure and introduce new functional groups, leading to compounds with potential biological activities (Mekuskiene, Gaidelis, & Vainilavicius, 1998).

properties

IUPAC Name

4-methylsulfanyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-25-20-17-16(24)12-15(13-8-4-2-5-9-13)21-19(17)22-18(23-20)14-10-6-3-7-11-14/h2-12H,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRMYBWSAIGXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C(=O)C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200147
Record name Ampyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5214-29-9
Record name Ampyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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